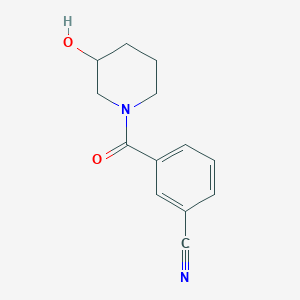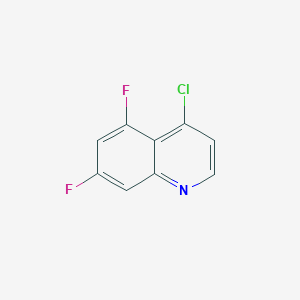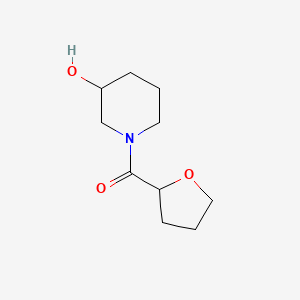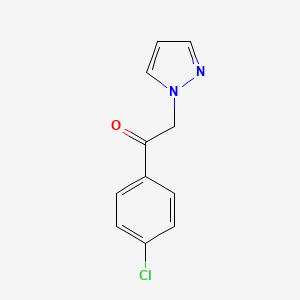
3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride is a boronic acid derivative with the molecular formula C7H3BCl2O2. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride typically involves the reaction of 3-chloro-5-(chlorocarbonyl)phenylboronic acid with dehydrating agents to form the anhydride. Common dehydrating agents include thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions: 3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used.
Major Products:
Substitution Reactions: The major products are substituted phenylboronic acids.
Coupling Reactions: The major products are biaryl compounds formed through the coupling of the boronic acid with aryl halides.
科学研究应用
3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride has several scientific research applications:
Biology: The compound can be used to synthesize biologically active molecules, including potential drug candidates.
作用机制
The mechanism of action of 3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride in Suzuki-Miyaura coupling reactions involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the biaryl product. The molecular targets and pathways involved include the palladium catalyst and the boronic acid functional group .
相似化合物的比较
Phenylboronic Acid: A simpler boronic acid derivative used in similar coupling reactions.
3-Chlorophenylboronic Acid: Similar structure but lacks the chlorocarbonyl group.
5-Chlorocarbonylphenylboronic Acid: Similar structure but lacks the chlorine atom on the phenyl ring.
Uniqueness: 3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride is unique due to the presence of both chlorine and chlorocarbonyl groups, which enhance its reactivity and versatility in organic synthesis. This makes it particularly useful in the formation of complex molecules through coupling reactions .
属性
CAS 编号 |
957120-24-0 |
|---|---|
分子式 |
C7H5BCl2O3 |
分子量 |
218.83 g/mol |
IUPAC 名称 |
(3-carbonochloridoyl-5-chlorophenyl)boronic acid |
InChI |
InChI=1S/C7H5BCl2O3/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H |
InChI 键 |
DWAJCZOILZDBOB-UHFFFAOYSA-N |
SMILES |
B(=O)C1=CC(=CC(=C1)Cl)C(=O)Cl |
规范 SMILES |
B(C1=CC(=CC(=C1)Cl)C(=O)Cl)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2E)-3-(furan-2-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B1486574.png)









amine](/img/structure/B1486593.png)
